molecular formula C14H15NO B12115461 Benzenamine, 2-[(3-methylphenoxy)methyl]- CAS No. 1016509-14-0

Benzenamine, 2-[(3-methylphenoxy)methyl]-

Cat. No.: B12115461
CAS No.: 1016509-14-0
M. Wt: 213.27 g/mol
InChI Key: GHOVAXOTSMWGIA-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(3-methylphenoxy)methyl]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group substituted with a 2-[(3-methylphenoxy)methyl]- group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(3-methylphenoxy)methyl]- typically involves the reaction of 2-chloromethylbenzenamine with 3-methylphenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylphenol attacks the chloromethyl group of 2-chloromethylbenzenamine, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-chloromethylbenzenamine, 3-methylphenol

    Solvent: Anhydrous ethanol

    Catalyst: Sodium hydroxide

    Temperature: 60-70°C

    Reaction Time: 6-8 hours

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-[(3-methylphenoxy)methyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(3-methylphenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Brominated aromatic compounds

Scientific Research Applications

Benzenamine, 2-[(3-methylphenoxy)methyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(3-methylphenoxy)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to the active site of an enzyme, altering its activity, or interacting with receptor sites to modulate cellular responses.

Comparison with Similar Compounds

Benzenamine, 2-[(3-methylphenoxy)methyl]- can be compared with other similar compounds, such as:

  • Benzenamine, 3-methyl-
  • Benzenamine, 2,3-dimethyl-
  • Benzenamine, 4-methyl-

Uniqueness

The uniqueness of Benzenamine, 2-[(3-methylphenoxy)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that other similar compounds may not be able to fulfill.

List of Similar Compounds

  • Benzenamine, 3-methyl-
  • Benzenamine, 2,3-dimethyl-
  • Benzenamine, 4-methyl-

Properties

CAS No.

1016509-14-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[(3-methylphenoxy)methyl]aniline

InChI

InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9H,10,15H2,1H3

InChI Key

GHOVAXOTSMWGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=CC=C2N

Origin of Product

United States

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